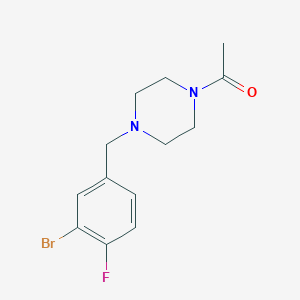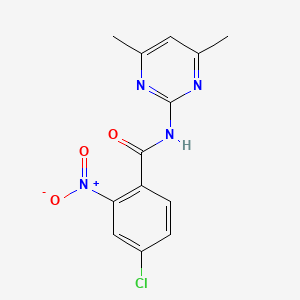![molecular formula C15H13NO5 B5779824 (4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid, commonly known as FAA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has been extensively studied for its potential use in the treatment of various inflammatory conditions.
Mecanismo De Acción
FAA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the production of prostaglandins, FAA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
FAA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have a low toxicity profile and does not exhibit any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FAA is its low toxicity profile, which makes it a safe compound for use in lab experiments. However, the compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on FAA. One area of research could focus on the development of more potent analogs of FAA that exhibit greater anti-inflammatory activity. Another area of research could focus on the potential use of FAA in the treatment of other inflammatory conditions such as psoriasis and multiple sclerosis. Additionally, further research could be conducted to better understand the mechanism of action of FAA and its effects on various biochemical pathways.
Métodos De Síntesis
The synthesis of FAA involves the reaction between 4-aminophenol and 2-furoyl chloride to form 4-{[3-(2-furyl)acryloyl]amino}phenol. This intermediate is then reacted with chloroacetic acid to form (4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid.
Aplicaciones Científicas De Investigación
FAA has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has been found to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins and leukotrienes, which are known to play a major role in the inflammatory response.
Propiedades
IUPAC Name |
2-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14(8-7-12-2-1-9-20-12)16-11-3-5-13(6-4-11)21-10-15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSPYAHZGUHDEJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)




![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)


